2-Amino-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-Amino-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-3-methylbenzoic acid to obtain 2-amino-3-methylbenzoic acid. This intermediate is then subjected to a series of reactions, including chlorination, esterification, and ammonolysis, to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The process often includes steps such as hydrogenation, chlorination, and methylation, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce halogen atoms or other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
2-Amino-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses .
Comparison with Similar Compounds
- 2-Amino-5-bromo-N,N-dimethylbenzamide
- 2-Amino-5-chloro-N,N-dimethylbenzamide
- 2-Amino-5-cyano-N,N-dimethylbenzamide
Comparison: 2-Amino-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological propertiesFor example, halogenated derivatives are often used in the synthesis of pharmaceuticals and agrochemicals, while cyano derivatives may be explored for their electronic properties .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,10H2,1-2H3 |
InChI Key |
YWRZQEJRRHFFDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
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